Chromate
Description
Structure
2D Structure
Properties
IUPAC Name |
dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.4O/q;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDOYSPFYFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065675 | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13907-45-4, 11104-59-9 | |
| Record name | Chromate (CrO42-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13907-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013907454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromate (CrO42-) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHROMATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S2Y101D6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Biogeochemistry of Chromate
Chromate Speciation, Mobility, and Transport in Earth Systems
The speciation, mobility, and subsequent transport of this compound in terrestrial and aquatic environments are governed by a multitude of factors, from the chemical composition of the water to the physical properties of the subsurface.
Hydrogeochemical Controls on Aqueous this compound Speciation and Fate
The chemical form, or speciation, of chromium is a primary determinant of its behavior in the environment. In the aqueous phase, chromium predominantly exists in two oxidation states: the trivalent Cr(III) and the hexavalent Cr(VI), most commonly as the this compound (CrO₄²⁻) and dithis compound (Cr₂O₇²⁻) anions. The fate of aqueous this compound is largely dictated by sorption/desorption processes and redox reactions. confex.com
The mobility of this compound is significantly influenced by pH. As an anion, this compound tends to sorb to minerals with positively charged surfaces, such as iron oxides and the edges of clay minerals. This sorption is highly pH-dependent, with desorption occurring at higher pH values as the mineral surfaces become deprotonated. confex.com In acidic environments (pH < 6), this compound oxyanions can be adsorbed by cationic colloids, a process that is enhanced by the presence of total organic carbon in soil or sediment. confex.com
Redox conditions are another critical factor. The reduction of the highly mobile and toxic Cr(VI) to the less mobile and less toxic Cr(III) is a key process in natural attenuation. Conversely, the oxidation of Cr(III) to Cr(VI) can lead to the reoccurrence of this compound contamination. toxicslink.org For instance, in anoxic sediments, while the reduction of Cr(VI) to Cr(III) is the dominant process, events like dredging or flooding can introduce oxygen, leading to the reoxidation of Cr(III) to Cr(VI). toxicslink.org This reoxidation can be abiotically driven by manganese (Mn) (hydr)oxides, with the rates of Cr(VI) reoccurrence increasing with pH. toxicslink.org The presence of bromide has also been shown to accelerate the oxidation of Cr(III) to Cr(VI) by chlorine. confex.com
The presence of other ions can also impact this compound's fate. For example, the presence of phosphate (B84403) and carbonate oxyanions can compete with this compound for binding sites on the surfaces of iron (oxyhydr)oxides, potentially leading to increased this compound concentrations in solution. confex.com
Transport Dynamics of this compound in Porous Media and Aquatic Systems
The movement of this compound through subsurface environments is a complex process influenced by the physical and chemical properties of the porous media. The transport of dissolved contaminants like this compound is primarily governed by advection, the bulk movement of groundwater, and dispersion, the spreading of the contaminant plume due to variations in flow velocity within the porous medium. govinfo.gov
The heterogeneity of porous media, with its wide range of flow rates through different pores, adds a significant layer of complexity to this compound transport. sciencemadness.org The interplay between advection and diffusion within individual pores gives rise to Taylor dispersion, which enhances mixing rates. sciencemadness.org The chemical and mineralogical properties of the soil or aquifer material are crucial in controlling the interactions between this compound and the solid phase, which can significantly retard its transport. researchgate.net Both sorption and redox reactions have a substantial impact on these interactions and can be modeled as complex, time-dependent processes. researchgate.net
In aquatic systems, the transport of this compound is influenced by the flow of water and the interaction with suspended sediments. Resuspension of sediments can reintroduce this compound into the water column, where its fate will be determined by the prevailing biogeochemical conditions. toxicslink.org
Geochemical Transformation Mechanisms of this compound
The distribution and mobility of this compound in the environment are not static but are continuously altered by various geochemical transformation mechanisms. These include redox reactions with geological materials, dissolution and recrystallization of minerals, and the overarching influence of environmental factors.
Abiotic Redox Reactions of this compound with Geological Materials
Abiotic redox reactions play a pivotal role in the transformation of this compound in the subsurface. One of the most significant reactions is the reduction of Cr(VI) to Cr(III) by ferrous iron (Fe(II)). Fe(II), present in various minerals or as a dissolved ion, is a rapid and effective reductant for this compound. toxicslink.org This transformation is critical as the resulting Cr(III) is significantly less mobile due to its tendency to precipitate as (Cr,Fe)(OH)₃. toxicslink.org
Dissolution and Recrystallization Processes Affecting this compound Distribution
The dissolution and recrystallization of minerals can significantly impact the distribution of this compound in the environment. This compound can be present in minerals such as lead this compound (PbCrO₄), found in materials like old traffic paint, and barium this compound (BaCrO₄). confex.comwikipedia.org While these minerals have low solubility in water, their dissolution can be enhanced under specific environmental conditions, leading to the release of this compound. confex.comresearchgate.net For instance, the dissolution of lead this compound is promoted by the presence of sodium chloride and calcium chloride solutions, which are common in road treatments. confex.com Acidic conditions also favor the dissolution of lead this compound. researchgate.net
Barium this compound is also sparingly soluble in water but will dissolve in acids. wikipedia.orgnih.govlibretexts.org Its formation can limit the mobility of this compound in environments where barium is present. researchgate.net
Furthermore, this compound can be incorporated into the structure of other minerals during their formation or recrystallization. For example, both Cr(III) and Fe(III) can be incorporated into the gibbsite (an aluminum hydroxide (B78521) mineral) lattice during its crystallization by replacing aluminum in octahedral sites. nih.gov Similarly, this compound can be incorporated into the structure of iron oxyhydroxysulfates like schwertmannite, which can act as a sink for this compound in acidic environments. researchgate.net The subsequent dissolution or transformation of these host minerals can then release the sequestered this compound back into the environment. researchgate.net The recrystallization of iron oxides can also be a pathway for the incorporation and long-term sequestration of chromium. nih.govresearchgate.net
| Mineral | Chemical Formula | Solubility in Water (at 25°C) | Factors Promoting Dissolution |
|---|---|---|---|
| Lead this compound (Crocoite) | PbCrO₄ | 1.34 x 10⁻⁷ mol/L | Low pH, presence of NaCl and CaCl₂ solutions confex.comresearchgate.net |
| Barium this compound | BaCrO₄ | Very low (0.2775 mg/100 mL at 20°C) | Acidic conditions wikipedia.orgnih.gov |
Influence of Environmental Factors on Geochemical this compound Mobility
A range of environmental factors exert a strong influence on the geochemical mobility of this compound. As previously discussed, pH and redox potential are master variables that control both the speciation of chromium and its interaction with mineral surfaces. confex.com
In addition to pH and redox, the presence of competing ions can affect this compound mobility. Anions such as phosphate and carbonate can compete with this compound for adsorption sites on minerals, potentially increasing its concentration in the aqueous phase. confex.com
The mineralogy of the soil and sediment is also a critical factor. The presence of iron and manganese oxides, clays, and organic matter provides surfaces for sorption and can mediate redox reactions. researchgate.net The weathering of chromium-bearing parent materials is the initial limiting factor for chromium's entry into the mobile phase. confex.com Once in the aqueous phase, its mobility is then governed by the complex interplay of these environmental factors.
| Environmental Factor | Influence on this compound Mobility | Governing Processes |
|---|---|---|
| pH | Higher mobility at higher pH | Desorption from mineral surfaces as they become deprotonated. confex.com |
| Redox Potential (Eh) | Higher mobility under oxidizing conditions | Cr(VI) is more mobile than Cr(III). Reduction to Cr(III) decreases mobility. confex.comtoxicslink.org |
| Presence of Fe(II) | Decreases mobility | Abiotic reduction of Cr(VI) to less mobile Cr(III). toxicslink.org |
| Presence of Mn(III,IV) oxides | Can increase mobility | Oxidation of Cr(III) to more mobile Cr(VI). toxicslink.org |
| Competing Anions (e.g., PO₄³⁻, CO₃²⁻) | Can increase mobility | Competition for sorption sites on mineral surfaces. confex.com |
| Organic Matter | Can decrease mobility | Can act as a reductant for Cr(VI) to Cr(III). researchgate.net |
Biogeochemical Cycling and Microbially Mediated this compound Transformations
Microbial Reductive Biotransformation of this compound (Cr(VI) to Cr(III))
A wide array of bacteria, fungi, and yeasts are capable of reducing Cr(VI) to Cr(III). researchgate.netresearchgate.net This biotransformation is a key detoxification mechanism, as Cr(III) is generally less harmful and more readily immobilized in soils and sediments. nih.govscialert.net The process can occur under both aerobic and anaerobic conditions and is mediated by various microbial enzymes. nih.govigi-global.com
The microbial reduction of this compound is primarily an enzymatic process. A class of enzymes known as This compound reductases are central to this transformation. nih.govigi-global.com These enzymes, which can be located in the cytoplasm or associated with the cell membrane, facilitate the transfer of electrons to Cr(VI), thereby reducing it to Cr(III). nih.govresearchgate.net Many of these reductases are flavoproteins that utilize electron donors such as NADH or NADPH. researchgate.netsciencewebpublishing.net
Several types of this compound reductases have been identified, including ChrR, YieF, NemA, and LpDH. nih.gov The reduction can proceed through different mechanisms. For instance, some enzymes catalyze a one-electron transfer to produce an unstable Cr(V) intermediate, which is then further reduced to stable Cr(III). researchgate.net This process can sometimes generate reactive oxygen species (ROS). nih.govoup.com Other mechanisms, like a proposed four-electron transfer, can directly reduce Cr(VI) to Cr(III), minimizing the formation of intermediate species. sciencewebpublishing.net
Interestingly, enzymes with other primary functions have been found to exhibit this compound-reducing activity. Nitroreductases , for example, have been shown to effectively reduce this compound. nih.govresearchgate.net These enzymes, which are also flavoproteins containing FMN as a cofactor, can reduce a variety of nitroaromatic compounds and have been identified as key players in this compound detoxification in several bacterial species. sciencewebpublishing.netnih.gov The mechanism can involve a one- or two-electron transfer, depending on the specific enzyme and conditions. researchgate.net Other enzymes like quinone reductases and iron reductases have also been implicated in microbial this compound reduction. igi-global.comfrontiersin.org
| Enzyme/Protein | Primary Function | Role in this compound Reduction | Electron Donor(s) |
| This compound Reductase (ChrR) | This compound reduction | Directly catalyzes the reduction of Cr(VI) to Cr(III). nih.gov | NADH, NADPH researchgate.net |
| Nitroreductase (e.g., NfsA, NfsB) | Reduction of nitroaromatic compounds | Exhibits secondary activity as a this compound reductase. nih.gov | NADH, NADPH |
| Quinone Reductase | Reduction of quinones | Can also reduce Cr(VI) as a substrate. igi-global.comfrontiersin.org | NAD(P)H |
| Iron Reductase | Reduction of Fe(III) | Implicated in the enzymatic reduction of this compound. igi-global.comfrontiersin.org | NAD(P)H |
| Cytochrome c | Electron transport in respiration | Can abiotically reduce this compound due to its redox potential. sciencewebpublishing.net | Various cellular reductants |
Microbial communities collectively influence the mobility of chromium in the environment primarily through the reductive precipitation of Cr(VI) to Cr(III). microbiologyjournal.org By transforming soluble this compound into the less soluble trivalent form, microorganisms effectively immobilize the contaminant, preventing its migration in groundwater and uptake by plants. scialert.net This process is a cornerstone of bioremediation strategies for chromium-contaminated sites. The resulting Cr(III) can precipitate as chromium hydroxide or become sorbed onto microbial cell surfaces and extracellular polymers. scialert.netmdpi.com
The cell envelopes of bacteria, with their various functional groups like carboxyl and phosphate groups, provide significant binding sites for the newly formed Cr(III), further contributing to its immobilization. scialert.netresearchgate.net Biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, are particularly effective at sequestering Cr(III).
Conversely, under certain conditions, microbial activity could potentially lead to the mobilization of chromium. For instance, the production of organic acids by microbes could complex with Cr(III), potentially increasing its solubility. However, the dominant role of microbial communities in the context of this compound is its immobilization through reductive processes.
While the bioreduction of Cr(VI) is often assumed to result in the precipitation of insoluble inorganic compounds like Cr(OH)₃, research has shown that a significant portion of the resulting Cr(III) can form soluble and stable complexes with organic molecules. nih.gov Cellular organic metabolites, released during microbial activity, can act as ligands, binding to the newly formed Cr(III). nih.gov
Studies have demonstrated that the reduction of Cr(VI) in the presence of cellular components can lead to the formation of soluble organo-Cr(III) complexes. nih.gov These complexes can remain in solution over a wide range of pH values and are stable. nih.gov The formation of such stable organo-Cr(III) complexes is a crucial aspect of the biogeochemical cycling of chromium, as it can lead to a mobile form of Cr(III) in the environment. nih.govnih.gov The exact nature and stability of these complexes depend on the specific organic ligands present, which are in turn influenced by the composition and metabolic activity of the microbial community.
Biological Influences on this compound Isotope Fractionation
The microbial reduction of Cr(VI) to Cr(III) is accompanied by isotopic fractionation, a process where lighter isotopes of chromium are preferentially reduced over heavier isotopes. usgs.gov This results in the remaining pool of dissolved Cr(VI) becoming enriched in the heavier isotope, ⁵³Cr, while the product, Cr(III), is enriched in the lighter isotope, ⁵²Cr. frontiersin.org The magnitude of this fractionation can serve as a powerful tool for monitoring and assessing the extent of microbial this compound reduction in contaminated environments. nih.gov
Several factors can influence the degree of chromium isotope fractionation during microbial reduction. The specific microbial species and their enzymatic pathways play a role. escholarship.org Environmental conditions such as temperature and pH have been observed to have a limited direct influence on the fractionation factor. nih.gov However, the bioavailability of Cr(VI) can significantly impact the observed fractionation. nih.gov As Cr(VI) concentrations decrease during reduction, mass-transfer limitations can mask the isotopic fractionation effect. nih.gov
Research has shown that under different metabolic conditions, such as aerobic versus denitrifying, the same bacterial strain can exhibit markedly different chromium isotopic fractionation. escholarship.org This highlights the complexity of interpreting chromium isotope data in natural systems and the need for a thorough understanding of the underlying microbial processes.
| Experimental Condition | Organism | Isotope Fractionation (ε⁵³Cr in ‰) | Reference |
| Aerobic Respiration | Shewanella oneidensis MR-1 | -2.81 ± 0.19 (Stage I) | nih.gov |
| Denitrifying Conditions | Pseudomonas stutzeri RCH2 | ~0.4 | escholarship.org |
| Aerobic Conditions | Pseudomonas stutzeri RCH2 | ~2.0 | escholarship.org |
Interfacial Biogeochemical Processes Governing this compound Mobility
The mobility of this compound in the subsurface is largely controlled by interfacial biogeochemical processes, which occur at the boundary between solid phases (minerals, microbial cells) and the aqueous phase. researchgate.net Microorganisms significantly influence these processes through both direct and indirect mechanisms.
Directly, microbial cells act as reactive surfaces. The cell walls and extracellular polymeric substances of bacteria possess a variety of functional groups that can adsorb Cr(VI) anions, although this binding is often a precursor to enzymatic reduction. mdpi.comresearchgate.net The subsequent reduction to Cr(III) leads to its strong association with the cell surface, effectively immobilizing it.
Indirectly, microbial metabolism alters the local geochemical environment, which in turn affects this compound mobility. For example, microbial respiration can consume oxygen and create reducing conditions, favoring the chemical reduction of Cr(VI) by other reduced species present in the environment, such as Fe(II) or sulfide. researchgate.net Furthermore, the production of biofilms can alter the hydraulic properties of porous media and create unique microenvironments with distinct redox potentials, further influencing this compound transformations. The interaction between microbial cells, mineral surfaces, and dissolved this compound is therefore a complex interplay that ultimately dictates the fate and transport of this contaminant.
Advanced Methodologies for Chromate Remediation
Adsorption-Based Technologies for Chromate Removal
Adsorption processes involve the accumulation of this compound ions onto the surface of a solid material, known as the adsorbent. This method leverages the physical, chemical, and biological properties of Cr(VI) in aqueous solutions rsc.org. Recent advancements in this field focus on designing and synthesizing highly efficient adsorbents, often incorporating nanotechnology and advanced material fabrication techniques nih.gov.
The effectiveness of adsorption-based this compound remediation is largely dependent on the properties of the adsorbent material. Research efforts have concentrated on developing novel materials with high surface areas, tunable surface chemistries, and robust mechanical stability to optimize this compound uptake nih.govrsc.org.
Carbonaceous nanomaterials, including carbon nanotubes (CNTs) and graphene, have garnered significant attention for this compound adsorption due to their unique structural properties, high surface area, and chemical stability mdpi.comamericanelements.com. These materials are typically composed of sp2 carbon atoms arranged in various configurations americanelements.com.
Modified multi-walled carbon nanotubes (MWCNTs) have demonstrated efficacy in this compound removal. For instance, Chen et al. studied hypochlorite-modified MWCNTs, reporting an adsorption capacity of 1.038 mg/g for this compound mdpi.com. Graphene oxide (GO) composite aerogels have also shown high desorption rates and good reusability over multiple cycles. A biomaterial cross-linked graphene oxide composite aerogel, for example, achieved a 90% desorption rate using a 0.1 mol/L HCl solution within 10 minutes and maintained 82.01 ± 1.39% of its initial adsorption capacity after six cycles mdpi.com.
Table 1: Adsorption Performance of Selected Carbonaceous Nanomaterials for this compound
| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Adsorption Capacity Retention (%) after cycles | Source |
| Multi-walled Carbon Nanotubes | Hypochlorite-modified | 1.038 | Not specified | Not specified | Not specified | Not specified | mdpi.com |
| Graphene Oxide Composite Aerogel | Biomaterial cross-linked | Not specified | 0.1 mol/L HCl | 90 | 6 | 82.01 ± 1.39 | mdpi.com |
| Activated Carbon Fiber Mats | 20% Nitric acid-modified | Not specified | Not specified | 94 (removal rate) | Excellent | Not specified | mdpi.com |
Mineral and metal oxide adsorbents, such as zeolites and magnetite, are widely investigated for their potential in this compound sequestration. Zeolites are crystalline, hydrated alkali-aluminum silicates known for their porous structure and ion-exchange capabilities nih.gov. Magnetite (Fe3O4) is a ferrimagnetic iron oxide that naturally occurs as a mineral wikipedia.org.
Modified zeolites have shown high efficiency in this compound desorption and subsequent reuse. For example, Lu et al. found that a solution of 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH was highly effective, achieving a 96.7% desorption rate for modified zeolites. This allowed the adsorbent to be reused, with the adsorption rate after reuse reaching 89.1% compared to an initial 93.4% mdpi.com.
Iron-based adsorbents, including magnetite and goethite (R-FeOOH), are effective in acidic conditions (pH 2–7) for removing chromium oxyanions nih.gov. The adsorption of this compound on goethite is proposed to occur through a two-step process, forming an inner-sphere bidentate surface complex udel.edu. Research on synthetic schwertmannite, another iron-based adsorbent, demonstrated a maximum Langmuir adsorption capacity of 42.97 mg/g for Cr(VI) nih.gov. Iron-doped granular activated carbon (Fe-GAC) derived from coconut shells exhibited a maximum Langmuir adsorption capacity of 22.1 mg/g for total chromium (Cr(T)) mdpi.com.
Table 2: Adsorption Performance of Selected Mineral and Metal Oxide Adsorbents for this compound
| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Adsorption Rate Retention (%) after reuse | Source |
| Modified Zeolites | Not specified | Not specified | 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH | 96.7 | Multiple | 89.1 (compared to 93.4% initial) | mdpi.com |
| Synthetic Schwertmannite | Not specified | 42.97 (Langmuir max) | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Iron-Doped GAC (Fe-GAC 5) | 5 wt.% Fe2O3 | 22.1 (Langmuir max for Cr(T)) | 1.0 M HCl | Not specified | Reusable | Not specified | mdpi.com |
Biopolymer and modified biomass adsorbents offer an environmentally friendly and cost-effective alternative for this compound remediation mdpi.comrsc.org. Chitosan (B1678972), a deacetylated derivative of chitin, and various cellulosic materials are prominent examples fishersci.ptunesp.br.
Chitosan is an alkaline polysaccharide with moisturizing and adsorption properties fishersci.pt. Modified chitosan materials have been explored for heavy metal adsorption scilit.com. Cellulosic materials, abundant natural biopolymers, are also being developed for enhanced adsorption capacity, often through chemical modification, such as integrating charged groups or groups that can form complexes with this compound mdpi.comunesp.br.
Research findings indicate that natural materials like termite nests can serve as effective adsorbents. After five adsorption/desorption cycles using 0.1 mol/L HCl as the desorbent, the Cr(VI) removal efficiency of C. formosanus and O. formosanus nests decreased by approximately 19.00% and 28.75%, respectively, demonstrating their reusability frontiersin.org. Similarly, chemically modified arecanut leaf sheath (CALS) showed a decrease in Cr(VI) sorption capacity by only 15.67% after four adsorption/desorption cycles, with 1.0 M NaOH identified as an optimum desorbing agent for high desorption rates (98.78%) nih.gov.
Table 3: Adsorption Performance of Selected Biopolymer and Modified Biomass Adsorbents for this compound
| Adsorbent Material | Modification/Form | Adsorption Capacity (mg/g) | Desorption Agent | Desorption Rate (%) | Reusability Cycles | Removal Efficiency Decrease (%) after cycles | Source |
| Termite Nests (C. formosanus) | Natural | Not specified | 0.1 mol/L HCl | Not specified | 5 | ~19.00 | frontiersin.org |
| Termite Nests (O. formosanus) | Natural | Not specified | 0.1 mol/L HCl | Not specified | 5 | ~28.75 | frontiersin.org |
| Chemically Modified Arecanut Leaf Sheath (CALS) | Chemical modification | Not specified | 1.0 M NaOH | 98.78 | 4 | 15.67 | nih.gov |
Understanding the underlying adsorption mechanisms and kinetic behavior is crucial for optimizing this compound removal processes. This compound and dithis compound ions are negatively charged in aqueous solutions mdpi.comwikipedia.org. Therefore, electrostatic attraction between these negatively charged this compound ions and positively charged adsorbent surfaces is a primary adsorption mechanism, particularly in acidic conditions where adsorbent surfaces tend to be protonated mdpi.comnih.govmdpi.com. Ligand exchange reactions, where this compound ions replace hydroxyl ligands on the adsorbent surface, also contribute to the adsorption process, as observed with goethite udel.edu.
Kinetic modeling provides insights into the rate-controlling steps of the adsorption process. Common models include pseudo-first-order (PFO), pseudo-second-order (PSO), and intraparticle diffusion models nih.govresearchgate.netresearchgate.net. For this compound adsorption, the pseudo-second-order kinetic model often provides a better fit to experimental data, suggesting that chemisorption, involving valence forces through electron sharing or exchange, is the rate-limiting step nih.govmdpi.comresearchgate.netresearchgate.net. The Elovich kinetic model is also employed to describe chemisorption on heterogeneous surfaces mdpi.commdpi.com.
Table 4: Representative Kinetic Model Fits for this compound Adsorption
| Adsorbent Material | Best Fit Kinetic Model | R² Value (or indication of fit) | Implied Mechanism/Rate-Limiting Step | Source |
| Fe-GAC 5 | Pseudo-second-order, Elovich | 0.99 (PSO), 1 (Elovich) | Chemisorption | mdpi.com |
| Synthetic Schwertmannite | Pseudo-second-order | Not specified (good fit) | Chemisorption (ion exchange) | nih.gov |
| Aeromonas caviae (Biosorbent) | Pseudo-first-order, Intraparticle diffusion | Better fit indicated | Not specified | researchgate.net |
| CS-BD/Fe3O4 (for azo dye, but mechanism principles are similar) | Pseudo-first-order | Adequate description | Electrostatic attraction, n-π interaction, π-π interaction, hydrogen bonding | researchgate.net |
| Quaternized Date Palm Waste | Pseudo-second-order (moderate fit for PFO) | 0.801 (PFO), good fit for PSO | Electrostatic affinity, reduction of Cr(VI) | mdpi.com |
Equilibrium adsorption data are typically analyzed using isotherm models like Langmuir, Freundlich, and Sips. The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, has been found suitable for this compound adsorption on various materials, including Fe-GAC mdpi.comresearchgate.net.
The economic viability and sustainability of adsorption-based remediation technologies heavily rely on the ability to desorb the adsorbed this compound and regenerate the adsorbent for multiple reuse cycles mdpi.comfrontiersin.orgresearchgate.net. This process not only reduces operational costs but also allows for the recovery of concentrated this compound, potentially enabling its safe disposal or further treatment.
Various chemical solutions are employed as desorbing agents. Acidic solutions, such as hydrochloric acid (HCl), are commonly used. For instance, 2 mol/L HCl solution achieved over 80% desorption of this compound from Metal-Organic Framework/Alginate Composite Beads mdpi.com. Similarly, 0.1 mol/L HCl was used for desorbing Cr(VI) from termite nests, allowing for reusability frontiersin.org. Alkaline solutions, like sodium hydroxide (B78521) (NaOH), are also effective, especially for adsorbents where this compound adsorption occurs via electrostatic attraction with protonated surfaces. For chemically modified arecanut leaf sheath, 1.0 M NaOH achieved a high desorption rate of 98.78% nih.gov. A mixture of 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH proved highly effective for modified zeolites, with a 96.7% desorption rate mdpi.com.
While adsorbents generally exhibit good reusability, a gradual decrease in removal efficiency is often observed over successive adsorption-desorption cycles frontiersin.orgresearchgate.net. For example, the Cr(VI) removal efficiency of groundnut husk decreased over multiple cycles researchgate.net. However, many materials, such as the biomaterial cross-linked graphene oxide composite aerogel and modified zeolites, demonstrate promising reusability, maintaining a significant portion of their initial adsorption capacity after several cycles mdpi.com.
Table 5: Desorption and Reusability Performance of Selected this compound Adsorbents
| Adsorbent Material | Desorption Agent | Desorption Rate (%) | Number of Cycles Tested | Adsorption Capacity/Removal Efficiency Retention (%) after cycles | Source |
| Metal-Organic Framework/Alginate Composite Beads | 2 mol/L HCl | >80 | Not specified | Not specified | mdpi.com |
| Biomaterial Cross-linked Graphene Oxide Composite Aerogel | 0.1 mol/L HCl | 90 | 6 | 82.01 ± 1.39 | mdpi.com |
| Modified Zeolites | 0.5 mol/L Na2CO3 + 0.5 mol/L NaOH | 96.7 | Multiple | 89.1 (compared to 93.4% initial) | mdpi.com |
| Fe-GAC 5 | 1.0 M HCl | Not specified | Reusable | Not specified | mdpi.com |
| Termite Nests (C. formosanus) | 0.1 mol/L HCl | Not specified | 5 | ~81.00 (100-19.00) | frontiersin.org |
| Termite Nests (O. formosanus) | 0.1 mol/L HCl | Not specified | 5 | ~71.25 (100-28.75) | frontiersin.org |
| Chemically Modified Arecanut Leaf Sheath (CALS) | 1.0 M NaOH | 98.78 | 4 | 84.33 (100-15.67) | nih.gov |
| Groundnut Husk | 0.1 M HCl, 0.1 M H2SO4 | Not specified | 3 | 53.5 (for Cr(VI) with 0.1 M HCl after 3 cycles) | researchgate.net |
Physicochemical and Electrochemical Treatment Innovations for this compound
Membrane Separation Processes for this compound Effluent Treatment
Membrane separation processes represent a crucial category of advanced methodologies for treating this compound-contaminated effluents, offering high efficiency in removing dissolved species. These processes include Ultrafiltration (UF), Nanofiltration (NF), and Reverse Osmosis (RO), each distinguished by pore size and operational pressure, leading to varying rejection capabilities for this compound and other contaminants. slideshare.netmdpi.commdpi.comijrrjournal.com
Nanofiltration (NF) is a more advanced membrane technology that can effectively remove a significant percentage of ions, including this compound. NF membranes possess smaller pores than UF, allowing for the separation of small organic molecules and multivalent ions. Studies have demonstrated that NF can achieve this compound removal efficiencies exceeding 95%. The performance of NF membranes for this compound removal can be influenced by pH, with higher rejection observed at elevated pH values where this compound exists predominantly as the divalent CrO₄²⁻ anion, which is less efficiently retained at lower pH where hydrogen this compound (HCrO₄⁻) is more prevalent. For instance, an ESNA NF membrane showed approximately 72% Cr(VI) rejection at pH 5.7, increasing to about 90% at pH 8.3. slideshare.netmdpi.com
Reverse Osmosis (RO) utilizes the smallest pore sizes among these technologies and requires the highest operating pressures. RO membranes offer the highest rejection rates, typically exceeding 97% for various dissolved solids and ions, including this compound. A four-step low-pressure reverse osmosis (LPRO) process, for example, has demonstrated effective removal (>99%) of both Cr(III) and Cr(VI) species from raw water, with negligible pH effects within the testing range of 5.6 to 8.3 on Cr(VI) removal. slideshare.netmdpi.com
Advanced Membrane Composites and Systems: Recent research has explored the development of novel composite membranes to enhance this compound removal. A chitosan-coated iron oxide nanoparticle immobilized hydrophilic poly(vinylidene) fluoride (B91410) (Chi@Fe₂O₃–PVDF) membrane has been reported for efficient hexavalent chromium removal via a simple filtration process. This nanocomposite membrane exhibited high adsorption capacities for Cr(VI), with experimental data aligning with pseudo-second-order kinetic and Langmuir isotherm models. The adsorption capacity was measured at 14.451 mg/g in batch systems and 14.104 mg/g in continuous in-flow systems. Crucially, its removal efficiency was not significantly impacted by the presence of common competing ions such as chloride (Cl⁻), nitrate (B79036) (NO₃⁻), sulfate (B86663) (SO₄²⁻), and phosphate (B84403) (PO₄³⁻). nih.govnih.govresearchgate.net
Another promising approach involves Supported Ionic Liquid Membranes (SILM) for Cr(VI) removal. Experimental studies using SILM have shown high removal rates, with approximately 98% of Cr(VI) removed at a feed concentration of 25 mg/L, a carrier concentration of 5% (v/v) of Aliquat 336, and 0.5 M hydrochloric acid (HCl) as a stripping agent. bohrium.com
The effectiveness of various membrane processes for this compound removal is summarized in the table below:
| Membrane Process | Typical Pore Size Range | Primary Target Pollutants | Typical Cr(VI) Removal Efficiency | Key Advantages | Limitations |
| Ultrafiltration (UF) | 0.01 - 0.1 µm mdpi.com | Suspended solids, high molecular weight materials, colloids, viruses, emulsified oils, metal hydroxides slideshare.netmdpi.com | Limited for dissolved this compound ions slideshare.net | Effective for pre-treatment, lower energy consumption than NF/RO slideshare.net | Lower purification degree for dissolved ions mdpi.com |
| Nanofiltration (NF) | Smaller than UF, larger than RO slideshare.net | Small organic molecules, multivalent ions, some monovalent ions slideshare.netmdpi.com | >95% slideshare.net; ~72% (pH 5.7) to ~90% (pH 8.3) mdpi.com | High removal of ions, lower energy than RO, selective separation slideshare.netmdpi.com | Performance sensitive to pH, especially for HCrO₄⁻ mdpi.com |
| Reverse Osmosis (RO) | Smallest pores slideshare.net | Dissolved solids, monovalent and multivalent ions, color, organic contaminants slideshare.netijrrjournal.com | >97% slideshare.net; >99% (LPRO) mdpi.com | Highest rejection rates, high purity product water slideshare.netijrrjournal.com | Highest energy consumption, requires highest pressures slideshare.net |
| Chitosan-Coated Iron Oxide Nanocomposite Membranes (Chi@Fe₂O₃–PVDF) | Not specified (adsorption-based filtration) nih.gov | Hexavalent Chromium (Cr(VI)) nih.gov | High adsorption capacity (14.451 mg/g batch, 14.104 mg/g continuous) nih.gov | Rapid capture, stable removal efficiency in presence of competing ions nih.govnih.gov | Potential for nanoparticle release (very small amounts observed) nih.gov |
| Supported Ionic Liquid Membranes (SILM) | Not specified | Hexavalent Chromium (Cr(VI)) bohrium.com | ~98% bohrium.com | High potential for heavy metal removal, replaces organic solvents bohrium.com | Requires optimization of carrier concentration bohrium.com |
Remediation Performance Assessment and Long-Term Stability Studies
The assessment of remediation performance and long-term stability is critical for ensuring the sustained effectiveness of this compound treatment technologies. This involves evaluating the persistence of reduced or immobilized this compound species under various environmental conditions.
Long-Term Stability of Reduced Chromium in Soils: In-situ reduction of toxic hexavalent chromium (Cr(VI)) to less hazardous trivalent chromium (Cr(III)) is a common remediation strategy. However, the long-term stability of the reduced Cr(III) is a key concern, particularly due to the potential for re-oxidation by naturally occurring manganese (Mn(III, IV)) oxides. A 4.6-year laboratory study investigated chromium and manganese redox transformations in Cr(VI)-contaminated soils treated with varying amounts of organic carbon (OC). The study found that this compound reduction was roughly first-order and enhanced by higher OC additions. However, significant Cr(III) re-oxidation occurred in soils exposed to the highest Cr(VI) concentrations (2560 mg kg⁻¹). Transient Cr(III) re-oxidation up to 420 mg kg⁻¹ was observed at 1.1 years post-treatment, followed by further reduction. This compound concentrations increased by 220 mg kg⁻¹ at the end of the 4.6-year study in one soil, indicating a long-term dependence of soil chromium oxidation states on the balance between organic carbon availability and manganese redox status. The stability of reduced chromium requires a sufficient supply of electron donors to also reduce Mn(IV) to Mn(II). osti.govnih.gov
Groundwater Remediation Performance: Long-term feasibility studies are also conducted for groundwater remediation. A sulfur-packed bed reactor (S⁰-PBR) demonstrated excellent long-term capacity for removing Cr(VI) from contaminated groundwater. Even when the influent Cr(VI) concentration was increased to 30 mg/L, an average of 84.5% of the influent Cr(VI) was removed, resulting in an average effluent concentration of 3.5 mg/L. A high Cr(VI) removal rate of 6.19 mg L⁻¹ h⁻¹ was determined under these conditions. The study highlighted that sulfide, chemoautotrophically generated by sulfur-disproportionating bacteria, played a crucial role in efficient Cr(VI) reduction, suggesting a promising approach for long-term groundwater remediation. nih.gov
Electrokinetic Remediation and Stability: Enhanced electrodynamic methods have been proposed for the remediation of high-concentration chromium-contaminated soils. Studies have shown that compared to traditional electrodynamic technology, enhanced methods can significantly improve the removal rate of total chromium. The stabilization of Cr(VI) in contaminated soil after three-dimensional electrokinetic remediation (3D EKR) was maintained for 300 pore volumes, indicating good long-term stability of the treated Cr(VI). The leaching toxicity and bioaccessibility of chromium were assessed using standard procedures like the synthetic precipitation leaching procedure (SPLP), the toxicity characteristic leaching procedure (TCLP), and the physiologically based extraction test (PBET). researchgate.netscielo.org.co
Factors Affecting Long-Term Stability: Several factors can influence the long-term stability of this compound remediation. The presence of competing ions like sulfate and nitrate can affect this compound adsorption and reduction processes. For instance, in batch geochemical experiments, Cr(VI) sorption to magnetite decreased with increasing pH (from 4 to 8) in both nitrate and sulfate electrolytes. Sulfate, at concentrations of 50 mg/L, suppressed this compound adsorption by up to 50%. This highlights the importance of groundwater chemistry in predicting the long-term stability of chromium at mineral-water interfaces. epa.govd-nb.info
The table below summarizes detailed research findings on remediation performance and long-term stability:
| Remediation Method/Context | Key Findings on Performance | Long-Term Stability Observations | Factors Affecting Stability | Reference |
| Organic Carbon-Stimulated Cr(VI) Reduction in Soils | This compound reduction was roughly first-order; enhanced by higher OC additions. | Significant Cr(III) re-oxidation (up to 420 mg kg⁻¹) observed at 1.1 years, followed by further reduction. This compound concentrations increased by 220 mg kg⁻¹ at 4.6 years in one soil. | Balance between organic carbon availability and manganese redox status (Mn(III, IV) oxides re-oxidize Cr(III)). | osti.govnih.gov |
| Sulfur-Packed Bed Reactor (S⁰-PBR) for Groundwater | Efficient Cr(VI) removal (84.5% average) even at high influent concentrations (up to 30 mg/L). High removal rate of 6.19 mg L⁻¹ h⁻¹. | Excellent long-term feasibility demonstrated over operational period. Sulfide generation by sulfur-disproportionating bacteria maintains reduction. | Sulfide consumption during Cr(VI) removal; presence of sulfur-disproportionating bacteria. | nih.gov |
| Enhanced Electrokinetic Remediation (3D EKR) for Soils | Improved removal rate of total chromium compared to traditional methods. | Stabilization of Cr(VI) maintained for 300 pore volumes. Leaching toxicity and bioaccessibility assessed. | Soil pH control, effectiveness of enhanced electrokinetic technologies. | researchgate.netscielo.org.co |
| Magnetite Adsorption/Reduction | Cr(VI) sorption to magnetite decreases with increasing pH (4-8). | Long-term stability of Cr at magnetite-water interface can be impacted by groundwater ions. | Competing ions (sulfate, nitrate), pH, auto-oxidation of Fe(II) in magnetite. | d-nb.info |
| Natural this compound Reduction in Aquifer Sediments | Some sediments showed rapid reduction (half-lives: 49 h to ~3000 h). Most had small reductive capacities (average 2.76 ± 1.02 µmol/g). | This compound reduction viable even with dissolved oxygen. Partial this compound breakthrough observed in column studies by 170-340 pore volumes depending on pH. | Spatial variability in natural reductive capacity, presence of amorphous ferrous iron and organic carbon. Sulfate suppressed this compound adsorption by up to 50%. | epa.gov |
Mechanistic Investigations of Chromate Induced Cellular and Material Transformations
Molecular Mechanisms of Chromate-Induced Cellular Alterations
This compound, particularly hexavalent chromium (Cr(VI)), is a potent human carcinogen known to induce a wide array of cellular injuries through multiple mechanisms, including DNA damage, genomic instability, and epigenetic modulation plos.orgnih.gov. After cellular uptake, Cr(VI) undergoes metabolic reduction, forming reactive Cr(V) and Cr(IV) intermediates, ultimately yielding stable Cr(III) plos.org.
Gene Expression Profiling in this compound-Exposed Cellular Systems
Exposure to this compound significantly alters gene expression profiles in various cellular systems. In human bronchial epithelial (BEAS-2B) cells, chronic exposure to low doses of Cr(VI) led to the identification of 409 differentially expressed genes in transformed cells compared to control cells plos.orgnih.gov. Specifically, genes associated with cell-to-cell junctions were upregulated, while those involved in the interaction between cells and their extracellular matrices were downregulated plos.orgnih.gov. Furthermore, changes were observed in the expression of genes critical for cell proliferation and apoptosis plos.orgnih.gov.
Long-term in vitro experiments with human adenocarcinoma A549 cells treated with this compound revealed dose- and time-dependent effects on gene expression nih.govnih.govresearchgate.net. High-throughput RT-qPCR analysis indicated significant modulation, particularly in genes related to the inflammatory response and DNA damage response pathways nih.govnih.govresearchgate.net.
Transcriptomic investigations in the midgut of silkworms (Bombyx mori) exposed to chromium revealed distinct gene expression patterns based on concentration. Moderate exposure led to an increase in upregulated genes (1268 up-regulated vs. 857 down-regulated), suggesting a stimulation response. In contrast, higher stress levels resulted in a weakened survival response, with a decrease in upregulated genes and an increase in downregulated genes (374 up-regulated vs. 399 down-regulated) mdpi.com. Pathway enrichment analyses demonstrated the involvement of metabolic and transport processes at medium chromium levels, shifting to cell toxicity and stress response mechanisms at higher levels mdpi.com.
A study on primary rat hepatocytes treated with sodium this compound identified 2,525 differentially expressed genes. These genes were implicated in various biological processes, including the response to toxic substances, positive regulation of apoptotic processes, and lipid and cholesterol metabolic processes researchgate.net. Signaling pathway enrichment analysis indicated that these differentially expressed genes were predominantly enriched in pathways such as MAPK, PI3K-Akt, PPAR, and AMPK researchgate.net.
Table 1: Summary of Gene Expression Changes in this compound-Exposed Cellular Systems
| Cell System / Organism | Exposure Type / Concentration | Key Gene Expression Changes | Affected Pathways / Processes | Reference |
| BEAS-2B cells | Chronic, low-dose Cr(VI) | 409 differentially expressed genes; Upregulation of cell-to-cell junction genes; Downregulation of cell-extracellular matrix interaction genes; Altered proliferation and apoptosis genes. | Cell-to-cell junction, Cell-extracellular matrix interaction, Cell proliferation, Apoptosis | plos.orgnih.gov |
| A549 cells | Long-term Cr(VI) | Time- and dose-dependent effects on gene expression. | Inflammatory response, DNA damage response | nih.govnih.govresearchgate.net |
| Bombyx mori midgut | Moderate Cr exposure | 1268 upregulated, 857 downregulated genes. | Metabolic processes, Transport processes, Stress response | mdpi.com |
| Bombyx mori midgut | High Cr exposure | 374 upregulated, 399 downregulated genes. | Cell toxicity, Stress response | mdpi.com |
| Primary Rat Hepatocytes | Sodium this compound | 2525 differentially expressed genes. | Response to toxic substances, Apoptosis, Lipid/cholesterol metabolism, MAPK, PI3K-Akt, PPAR, AMPK | researchgate.net |
This compound-Induced Genomic Instability and Chromosomal Changes
This compound exposure is a significant inducer of genomic instability and chromosomal alterations. Hexavalent chromium (Cr(VI)) is known to cause DNA damage, mutations, and genetic instability plos.orgnih.gov. The intracellular reduction of Cr(VI) to reactive intermediates can lead to the generation of DNA single-strand breaks (SSB) and double-strand breaks (DSB) plos.orgmdpi.com. These DNA lesions can subsequently result in mutations, chromosomal aberrations, and microsatellite instability plos.org.
This compound's ability to disrupt DNA mismatch repair mechanisms further contributes to microsatellite instability plos.org. Studies have shown that Cr(VI) exposure induces chromosome instability, encompassing both numerical and structural aberrations plos.org. Furthermore, particulate Cr(VI) has been observed to cause DNA double-strand breaks and to impair homologous recombination (HR), a crucial error-free DNA repair pathway, by targeting key effector proteins such as RAD51 mdpi.comresearchgate.net.
Investigations into DNA double-strand break (DSB) repair pathways reveal that this compound inhibits error-free homologous recombination (HR) while simultaneously activating error-prone repair mechanisms, such as microhomology-mediated end joining (MMEJ) mdpi.com. This shift towards less accurate repair pathways contributes to the accumulation of genomic alterations and may explain the observed microsatellite instability associated with this compound-induced carcinogenicity mdpi.com.
This compound in Corrosion Science and Material Interface Transformations
This compound compounds have been widely utilized in corrosion science due to their ability to form protective coatings on various metal surfaces. This application leverages the unique surface chemistry and passivation phenomena induced by this compound.
Mechanisms of this compound Conversion Coatings and their Replacement
This compound conversion coatings (CCCs) are chemical conversion coatings applied to metals such as aluminum, zinc, cadmium, and magnesium to enhance corrosion resistance and improve adhesion for subsequent paint or sealant applications nist.govbesttechnologyinc.com3erp.comvalencesurfacetech.comsun-glo.com. The formation of a CCC involves a chemical attack on the metal surface by an aqueous solution containing chromic acid or chromium salts (e.g., sodium this compound, potassium dithis compound) nist.gov3erp.comamericanelements.com.
The mechanism of CCC formation involves a redox reaction at the metal surface. Hexavalent chromium (Cr(VI)) ions in the solution are partially reduced to trivalent chromium (Cr(III)) ions, while the underlying metal is oxidized valencesurfacetech.comgalvanizeit.orgcosasteel.com. This process leads to a localized increase in pH at the metal interface, causing the precipitation of a thin, protective, and adherent film nist.govvalencesurfacetech.comgalvanizeit.org. This film is primarily composed of hydrated basic chromium this compound (Cr2O3·CrO3·xH2O) and hydrous oxides of both chromium and the basis metal galvanizeit.org. The presence of fluoride (B91410) ions in the solution is often crucial for achieving significant film thickness nist.gov.
The exceptional corrosion resistance provided by this compound films is attributed to the synergistic action of both Cr(VI) and Cr(III) within the coating nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. The trivalent chromium is believed to exist as an insoluble hydrated oxide (e.g., chromium hydroxide), forming a stable barrier nist.govgalvanizeit.org. Crucially, the soluble hexavalent chromium imparts a "self-healing" capability to the film nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. If the coating is scratched or damaged, Cr(VI) can leach out and migrate to the exposed area, re-passivating the surface by forming additional Cr(OH)3 and Cr2O3, thereby restoring a degree of corrosion protection nist.govgalvanizeit.orgchemrxiv.orgconfer.cz.
Replacement Technologies: Due to the recognized toxicity and carcinogenicity of hexavalent chromium, there has been a significant drive to develop safer alternatives for this compound conversion coatings americanelements.comdtic.milbesttechnologyinc.comvanchem.comnatech.co.uk.
Trivalent Chromium Conversion Coatings (TCCs): These are the most widely adopted replacements. TCCs contain chromium in the less toxic +3 oxidation state and are often based on chromium nitrate (B79036) dtic.milbesttechnologyinc.com. Fourth-generation TCCs have demonstrated comparable corrosion resistance and even self-healing properties, sometimes achieved by incorporating chemically inert nanoparticles that can migrate into damaged areas confer.czsterc.org. TCCs also offer advantages such as fewer process steps and lower processing temperatures besttechnologyinc.com.
Other Non-Chromate Alternatives: Research and industry have explored various other compounds and technologies:
Cerium-based coatings: Solutions of cerium chloride and cerium nitrate have shown effectiveness as corrosion inhibitors, with cerium- and lanthanum-containing coatings exhibiting comparable or superior corrosion resistance to traditional chromates in salt spray tests confer.czdtic.mil.
Phosphate (B84403) coatings: Iron phosphate and zinc phosphate coatings are used, typically on steel, for corrosion protection and paint adhesion besttechnologyinc.com.
Molybdate, Tungstate, Vanadate, Zirconate, and Titanate coatings: These have been investigated as potential alternatives, though their performance can vary compared to hexavalent chromium coatings chemrxiv.orgdtic.mil.
Organic Zinc Flake Coatings: These coatings, containing zinc flakes in an organic binder, provide excellent corrosion resistance without electroplating or hazardous chemicals wilsongarner.com.
Electroless Nickel Plating: Offers good wear and corrosion resistance, and can be applied to various substrates htscoatings.com.
Thermal Spray and Physical Vapor Deposition (PVD): These are advanced coating methods that can apply wear and corrosion-resistant layers of various metals and ceramics htscoatings.com.
Table 3: Comparison of Hexavalent this compound Coatings and Trivalent this compound Alternatives
| Feature | Hexavalent this compound Coatings (CCCs) | Trivalent Chromium Conversion Coatings (TCCs) |
| Chromium Oxidation State | +6 (Cr(VI)) nist.govamericanelements.com | +3 (Cr(III)) dtic.milbesttechnologyinc.com |
| Toxicity | Highly toxic, carcinogenic chemrxiv.orgbesttechnologyinc.comvanchem.com | Significantly less toxic, non-carcinogenic dtic.milbesttechnologyinc.com |
| Corrosion Resistance | Excellent nist.gov3erp.comvalencesurfacetech.com | Comparable or superior (especially newer generations) confer.czbesttechnologyinc.comsterc.org |
| Self-Healing Property | Yes, due to soluble Cr(VI) nist.govgalvanizeit.orgcosasteel.comchemrxiv.org | Yes, especially in fourth-generation TCCs, often with nanoparticles confer.czsterc.org |
| Environmental Impact | High, regulated waste disposal americanelements.comvanchem.com | Lower, more environmentally friendly besttechnologyinc.comvanchem.com |
| Process Steps / Temperature | Can be more complex dtic.mil | Fewer process steps, lower temperatures besttechnologyinc.com |
Surface Chemistry and Passivation Phenomena Involving this compound
The efficacy of this compound in corrosion protection stems from its unique surface chemistry, which leads to the formation of a passive layer on metal surfaces. Passivation refers to the process where a metal becomes unreactive or significantly less reactive due to the formation of a protective film on its surface sun-glo.comcosasteel.com.
When a metal (e.g., aluminum, zinc) is exposed to a this compound solution, a chemical reaction occurs at the interface besttechnologyinc.com3erp.comvalencesurfacetech.com. This involves the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) and the oxidation of the metal substrate valencesurfacetech.comgalvanizeit.orgcosasteel.com. For instance, on galvanized steel, the reaction can be represented as: 3Zn + 2Cr(+6) → 3Zn(+2) + 2Cr(+3) galvanizeit.org
This redox reaction, coupled with a localized increase in pH at the metal surface due to reactions like oxygen reduction or hydrogen evolution, facilitates the precipitation of an amorphous mixture of hydrated chromium oxides and hydroxides, along with oxides/hydroxides of the basis metal nist.govgalvanizeit.org. The resulting film, often referred to as a this compound film or passivation layer, is thin, protective, and tightly adherent to the underlying metal 3erp.comvalencesurfacetech.com. Its composition includes both Cr(III) (as insoluble hydrated oxide) and residual Cr(VI) nist.govgalvanizeit.org.
The protective nature of this film is multifaceted:
Barrier Formation: The chromium oxide layer acts as an inert physical barrier, preventing the underlying metal from reacting with corrosive environmental factors such as moisture, oxygen, and saltwater 3erp.comvalencesurfacetech.comcosasteel.comkingsunmachining.com.
Self-Healing: The presence of soluble hexavalent chromium within the coating is critical for its self-healing capability nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz. If the film is mechanically damaged, the Cr(VI) ions can migrate to the exposed metal, undergo reduction, and precipitate new Cr(III) compounds, effectively repairing the compromised area and maintaining corrosion resistance nist.govgalvanizeit.orgcosasteel.comchemrxiv.orgconfer.cz.
Passivation: The coating renders the metal surface less reactive, inhibiting the formation of undesirable corrosion products, such as wet storage stain on galvanized steel galvanizeit.orgcosasteel.com.
Adhesion Promotion: Beyond corrosion protection, the this compound film provides an excellent non-porous bonding surface for paints and other organic coatings, enhancing their adhesion nist.govbesttechnologyinc.com3erp.comvalencesurfacetech.comcosasteel.comkingsunmachining.com.
This compound coatings are initially gelatinous and soft when applied, but they harden and become hydrophobic as they age, further contributing to their protective qualities sun-glo.com.
Advanced Analytical and Spectroscopic Techniques in Chromate Research
High-Resolution Spectroscopic Characterization of Chromate Species
High-resolution spectroscopic techniques provide detailed insights into the molecular structure, oxidation state, and local coordination environment of this compound.
Vibrational Spectroscopy (Raman, FTIR) for this compound Identification
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for the identification and characterization of this compound species based on their unique molecular vibrations thermofisher.comgatewayanalytical.comspectroscopyonline.commt.com. These techniques measure the interaction of energy with the molecular bonds in a sample, generating a "spectral fingerprint" that is characteristic of the substance thermofisher.com.
Raman Spectroscopy relies on the inelastic scattering of photons, providing information about intra- and intermolecular vibrations. It is particularly effective for analyzing aqueous solutions and can be used to analyze substances through transparent or translucent containers thermofisher.comgatewayanalytical.com. For this compound, Raman spectroscopy can differentiate between various chromium species, including this compound (Cr(VI)) and trivalent chromium (Cr(III)), based on their distinct spectral features and pH dependence acs.org. For instance, surface-enhanced Raman scattering (SERS) signals for Cr(VI) are most prominent at pH 10, while those for Cr(III) are strongest at pH 5.5 acs.org.
FTIR Spectroscopy measures the absorption of infrared light by a sample, with different amounts of light absorbed at distinct frequencies corresponding to the vibrational frequencies of molecular bonds gatewayanalytical.com. FTIR is sensitive to hetero-nuclear functional group vibrations and polar bonds, making it suitable for analyzing colored and fluorescent samples where Raman signals might be obscured by fluorescence thermofisher.comgatewayanalytical.com. Synchrotron radiation-based FTIR spectromicroscopy can provide direct insights into the localization and real-time mechanisms for the reduction of this compound species on surfaces of geologic materials, distinguishing Cr(VI) from Cr(III) compounds lbl.gov. For example, potassium this compound exhibits a strong FTIR band near 846 cm⁻¹ and a weaker band near 890 cm⁻¹, corresponding to Cr–O vibrations lbl.gov.
When used together, FTIR and Raman spectroscopy offer complementary information, providing a broader range of identification capabilities for unknown substances thermofisher.commt.com.
X-ray Absorption Spectroscopy (XAS) for this compound Speciation (e.g., XANES, EXAFS)
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the physical and chemical structure of elements, including chromium, by providing information on their oxidation state and local coordination environment rsc.orgresearchgate.netudel.edu. XAS comprises two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) rsc.org.
XANES Spectroscopy is directly sensitive to the oxidation state of the analyzed element and can provide qualitative and quantitative speciation information rsc.orgresearchgate.netudel.edu. For chromium, K-edge XANES spectra are crucial for distinguishing between different oxidation states, such as Cr(0), Cr(III), and Cr(VI) (this compound) researchgate.net. The pre-edge features in XANES spectra are particularly indicative of the chromium oxidation state and its geometrical features researchgate.net. For instance, a clear pre-edge peak at approximately 5993.5 eV in Cr K-edge XANES spectra is characteristic of Cr(VI) nih.govresearchgate.net. XANES can be applied to quantitative speciation, as the spectrum of a material containing an absorbing atom at different sites can be represented by the weighted addition of reference spectra rsc.org.
EXAFS Spectroscopy provides detailed structural configuration information, including bond distances and coordination numbers of the absorbing atom's nearest neighbors rsc.orgresearchgate.net. While XANES focuses on electronic transitions and oxidation states, EXAFS provides insights into the local atomic arrangement around the chromium atom, which is vital for understanding this compound's interactions in various environments rsc.orgudel.edu. XAS techniques are advantageous for studying heterogeneous samples like soils and sediments due to their elemental specificity, sensitivity to local chemical and structural states, and ability to analyze materials in situ udel.edu.
Atomic Spectrometry (ICP-MS, ICP-AES) for Total Chromium and Isotope Analysis
Atomic spectrometry techniques, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), are widely used for the determination of total chromium concentrations and, in the case of ICP-MS, for isotopic analysis drawellanalytical.compostnova.com.
ICP-AES (also known as ICP-OES) is a robust technique suitable for analyzing major and minor elements, including total chromium, in various samples like water, soil, and industrial materials drawellanalytical.com. It offers high-throughput analysis for routine monitoring drawellanalytical.com.
ICP-MS is renowned for its high sensitivity and low detection limits, making it ideal for trace and ultra-trace element analysis, often achieving sub-nanogram per liter (parts-per-trillion) detection limits postnova.com. It provides wide elemental coverage, capable of measuring virtually all elements postnova.com. A significant advantage of ICP-MS is its ability to provide isotopic information, which is valuable for applications such as geochronology, environmental tracing, and nuclear forensics drawellanalytical.compostnova.comhoriba.com. For instance, ICP-MS can be used to determine chromium isotopes, and specific interferences, such as those from argon-carbide polyatomic ions on ⁵²Cr, can be mitigated using reaction gases like hydrogen in the collision-reaction cell for accurate analysis in complex matrices spectroscopyonline.com. ICP-MS is also increasingly employed in speciation measurements when combined with chromatographic techniques, acting as a highly sensitive detector for determining the chemical form of elements in a sample postnova.com.
Chromatographic and Electrophoretic Separation for this compound Analysis
Separation techniques are crucial for isolating this compound from complex mixtures, enabling more accurate and specific analysis.
Capillary Electrophoresis for this compound Analysis
Capillary Electrophoresis (CE) is a powerful separation technique widely applied for the determination of low molecular weight and inorganic anions, including this compound rsc.orgnih.govmdpi.compsu.educhromatographyonline.com. CE separates ions based on their electrophoretic mobilities within a narrow capillary, often utilizing very high electric field strengths sciex.com.
For the detection of inorganic anions like this compound, which typically exhibit negligible UV absorption, indirect UV detection is commonly employed mdpi.compsu.educhromatographyonline.com. In this mode, a highly UV-absorbing species, such as this compound itself, benzoate, or phthalate, is used as a background electrolyte (BGE) mdpi.comchromatographyonline.comcolby.edunih.gov. When analyte ions displace the this compound ions in the BGE as they pass the detector, a decrease in absorbance occurs, which is then monitored colby.edu. This compound is a frequently used carrier electrolyte for this purpose due to its high mobility and effectiveness in separating anionic species rsc.orgpsu.edu. While this compound electrolytes are effective, they may have poor buffering capacity, which can be addressed by adding suitable buffering bases as counter-ions rsc.org. Studies have shown excellent correlation between CE and colorimetric techniques for this compound analysis, substantiating their application in forensic testing as screening and/or confirmation techniques nih.gov. CE offers advantages such as minimal sample preparation, low reagent consumption, and rapid analysis times psu.educhromatographyonline.comsciex.com.
Microscopic and Imaging Modalities for Spatially Resolved this compound Analysis (e.g., SEM)
Microscopic and imaging modalities provide spatially resolved information on this compound distribution and morphology within various materials.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to examine the surface structure, composition, and topography of materials in exceptional detail, offering magnifications up to approximately 50,000x lucideon.comnrel.gov. SEM provides a precision three-dimensional visualization of samples with high resolution and magnification nih.gov.
A key advantage of SEM in this compound research is its combination with Energy Dispersive X-ray Spectroscopy (EDS or EDX) lucideon.comnrel.govcovalentmetrology.com. SEM-EDS allows for simultaneous high-resolution imaging and elemental analysis, providing accurate identification of the chemical elements present within a sample and enabling the creation of compositional maps lucideon.comnrel.govcovalentmetrology.com. This capability is crucial for understanding the spatial distribution of chromium and, by extension, this compound, within a material or across a surface. For instance, SEM-EDS can be used to investigate the distribution of chromium in paint micro-samples or other heterogeneous materials, complementing spectroscopic techniques that provide bulk or localized chemical information researchgate.netresearchgate.net. While SEM primarily visualizes the surface, advanced techniques like Focused Ion Beam-SEM (FIB-SEM) can be used to mill into a sample, allowing for imaging of internal structures and 3D reconstruction of material composition, providing a comprehensive understanding of this compound's spatial arrangement nrel.gov.
Advanced Sampling and Extraction Protocols for Environmental this compound Studies
Effective assessment of this compound contamination in environmental matrices necessitates sophisticated sampling and extraction techniques that can accurately differentiate between Cr(III) and Cr(VI) and prepare samples for sensitive analytical detection. juniperpublishers.comtandfonline.com The complexity of environmental samples, such as water, soil, and air, often requires preconcentration steps to achieve detection limits suitable for trace-level analysis. researchgate.netpjoes.com
Advanced Sampling Methodologies
Sampling protocols are tailored to the environmental medium and the specific research objective, aiming to minimize interconversion between chromium species during collection and transport.
Water Samples: For environmental water samples, direct immersion dual-drop microextraction (DIDDME) has emerged as a novel separation and preconcentration method for the speciation of inorganic chromium. spectroscopyonline.comnih.gov This technique involves concurrently immersing two organic drops, each containing a specific chelating reagent, into a stirred sample solution. This allows for the selective extraction of Cr(III) and Cr(VI) into different drops under the same pH conditions, eliminating the need for tedious pre-oxidation, pre-reduction, centrifugation, or filtration steps that could introduce contamination or analytical errors. spectroscopyonline.comnih.gov
Soil and Sediment Samples: Characterization of this compound contamination in the vadose zone of sites like the Hanford Site has traditionally relied on chemical analysis of aqueous samples or water extracts of sediments using methods like the colorimetric diphenylcarbazide method. pnnl.gov Alkaline extraction methods are also employed to extract hexavalent chromium from soil prior to laboratory analysis. pnnl.gov For speciation in soil, microwave-assisted extraction procedures using mixtures of mobile phase components (e.g., EDTA and TBAP in methanol) and hydrofluoric acid have been developed to extract Cr(III) and Cr(VI). rsc.org
Air and Dust Samples: Studies on this compound production waste have advanced exposure science by developing effective and reproducible dust sampling techniques, including the use of household dust as a measure of exposure to contaminants originating from the outdoor environment. nih.gov For airborne this compound, specific analytical methods like NIOSH Method 7600, OSHA 215, and OSHA 103 are used to determine hexavalent chromium. These methods typically require samples to be collected on a 37-mm diameter polyvinyl chloride (PVC) filter (5-µm pore size) contained in a polystyrene cassette. clu-in.org For general metals, including chromium, NIOSH Method 7300 utilizes a 0.8 micrometer cellulose (B213188) ester membrane filter. clu-in.org
Advanced Extraction and Preconcentration Protocols
Given the typically low concentrations of chromium species in natural waters and other environmental matrices, preconcentration techniques are often indispensable to enhance sensitivity for subsequent determination. researchgate.netpjoes.com
Microextraction Techniques: Direct immersion dual-drop microextraction (DIDDME) offers a significant enrichment factor of up to 400-fold for both Cr(III) and Cr(VI) in environmental water samples. nih.gov This method allows for direct analysis of the extracted drops using techniques such as graphite (B72142) furnace atomic absorption spectrometry (GF-AAS). spectroscopyonline.comnih.gov
Solid-Phase Extraction (SPE): SPE is widely used for the preconcentration and speciation of Cr(III) and Cr(VI) due to its efficiency and simplicity. researchgate.net
One approach involves the sorption of Cr(III) ions onto a column of Amberlite XAD-2 resin functionalized with 5-palmitoyl-8-hydroxyquinoline. This functionalized resin exhibits selectivity for Cr(III) ions. researchgate.net
Another SPE method involves the adsorption of Cr(VI) on modified alumina-coated magnetite nanoparticles (ACMNPs). Total chromium can then be determined as Cr(VI) after oxidizing Cr(III) to Cr(VI) using hydrogen peroxide. researchgate.net
SPE can also involve retaining Cr(VI) and Cr(III) (after complexation with ethylenediaminetetraacetic acid (EDTA) to form an anionic compound, CrY(-)) on a strong anionic phase (SAX), followed by controlled elution with sodium chloride for speciation. researchgate.net
Ion-Exchange and Coprecipitation: Ion-exchange columns, such as those containing aromatic sulphonic acid silane (B1218182) (for Cr(III)) and anion exchanger Bio-Rad 1-X4 (for this compound), are used for selective preconcentration. pjoes.com Coprecipitation techniques, like those utilizing iron(III)-hydroxide to recover Cr(III) or bismuth(III)-hydroxide to collect both Cr(III) and Cr(VI), are also established preconcentration methods. pjoes.com
Solvent Extraction: This technique involves extracting chromium species into an organic phase. For instance, chromium(VI) can be extracted from aqueous solutions and then re-extracted into a sodium hydroxide (B78521) solution. pjoes.com A procedure involving complexation with ammonium (B1175870) pyrrolidinedithiocarbamate (APDC) followed by extraction with ethyl acetate (B1210297) has been used for both Cr(III) and Cr(VI) speciation. pjoes.com
Integration with Analytical Techniques
Advanced sampling and extraction protocols are typically coupled with highly sensitive analytical techniques for quantification and speciation. juniperpublishers.comresearchgate.net
Atomic Absorption Spectrometry (AAS): Graphite furnace atomic absorption spectrometry (GF-AAS) is frequently used after preconcentration steps, offering high sensitivity for detecting low concentrations of chromium species. spectroscopyonline.compjoes.comnih.gov
Inductively Coupled Plasma (ICP) Techniques: Inductively coupled plasma-atomic emission spectrometry (ICP-AES) and inductively coupled plasma-mass spectrometry (ICP-MS) are powerful tools for total chromium analysis and, when coupled with separation techniques like HPLC, for speciation. juniperpublishers.compjoes.compnnl.govrsc.orgresearchgate.net Hyphenated techniques like HPLC-ICP-MS are particularly effective for on-line speciation analysis, allowing for the separation and detection of Cr(III) and Cr(VI) in a single system. juniperpublishers.comrsc.org
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a key separation technique, often interfaced with detectors like AAS or ICP-MS, to achieve speciation of Cr(III) and Cr(VI) in environmental samples. pjoes.compjoes.comrsc.orgnih.gov Dual electromembrane extraction systems followed by HPLC have also been proposed for selective separation-preconcentration of Cr(VI) and Cr(III). nih.gov
Research Findings and Performance Data
Recent advancements have yielded methods with improved detection limits and recovery rates, crucial for accurate environmental monitoring.
Table 1: Performance Characteristics of Selected this compound Speciation Methods
| Method | Matrix | Chromium Species | Detection Limit | Enrichment Factor | Recovery (%) | Reference |
| Direct Immersion Dual-Drop Microextraction (DIDDME) + GF-AAS | Environmental Water | Cr(III), Cr(VI) | 1.1 ng L⁻¹ (Cr(III)), 1.4 ng L⁻¹ (Cr(VI)) | 400-fold | 86.0 - 112 | nih.gov |
| Solid-Phase Extraction (Amberlite XAD-2 functionalized) | Water | Cr(III) | Not specified, focuses on quantitative separation | Not specified | Not specified | researchgate.net |
| Solid-Phase Extraction (ACMNPs) | Samples | Cr(VI) | Not specified | Not specified | Not specified | researchgate.net |
| Solid-Phase Extraction (SAX resin) | Not specified | Cr(III), Cr(VI) | Not specified | Not specified | Not specified | researchgate.net |
| Dual Electromembrane Extraction + HPLC | Environmental Samples | Cr(III), Cr(VI) | 20 µg L⁻¹ (Cr(III), Cr(VI)) | 21.8 - 33 | 31.1 - 47.2 | nih.gov |
| HPLC-DRC-ICP-MS | Soil, Plant | Cr(III), Cr(VI) | 0.05 ng Cr mL⁻¹ | Not specified | Validated by NIST SRMs | rsc.org |
| Ion-Exchange + GF-AAS | Water | Cr(III), Cr(VI) | 0.78 µg L⁻¹ (Cr(III)), 1.4 µg L⁻¹ (Cr(VI)) for 50ml sample | 25 (for 3ml sample) | >80% (Cr(III)), >90% (Cr(VI)) | pjoes.com |
The DIDDME method, for example, demonstrated low detection limits of 1.1 ng L⁻¹ for Cr(III) and 1.4 ng L⁻¹ for Cr(VI), with satisfactory recoveries ranging from 86.0% to 112% in spiked environmental water samples. nih.gov For soil and plant samples, HPLC coupled with dynamic reaction cell-inductively coupled plasma-mass spectrometer (DRC-ICP-MS) achieved detection limits of 0.05 ng Cr mL⁻¹. rsc.org These advancements underscore the continuous development of more efficient and accurate methods for chromium speciation in complex environmental matrices. spectroscopyonline.comjuniperpublishers.com
Computational and Theoretical Studies of Chromate Systems
Quantum Chemical Approaches to Chromate Reactivity (e.g., DFT, Ab Initio)
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the fundamental properties of this compound and its reactions. youtube.com These approaches solve the electronic Schrödinger equation to determine the electron distribution and energy of a system, providing a detailed picture of bonding and reactivity.
DFT and ab initio studies have shown that the bonding in the this compound ion has both covalent and ionic character. unige.ch The molecular orbitals involved in the Cr-O bonds are formed from the overlap of chromium's 3d and 4s orbitals with the 2p orbitals of the oxygen atoms. nih.gov This sharing of electrons leads to the covalent nature of the bonds. However, the high electronegativity of oxygen results in a significant polarization of the electron density towards the oxygen atoms, giving the bonds considerable ionic character.
The ground state of the this compound ion is a closed-shell singlet, meaning all electrons are spin-paired. This electronic stability is a key factor in its environmental persistence. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding its reactivity. The HOMO is primarily located on the oxygen atoms, while the LUMO is centered on the chromium atom. This distribution indicates that the oxygen atoms are susceptible to electrophilic attack, and the chromium atom is prone to nucleophilic attack.
Table 1: Calculated Properties of the this compound Ion
| Property | Calculated Value | Method |
| Cr-O Bond Length | 1.65 Å | DFT |
| O-Cr-O Bond Angle | 109.5° | DFT |
| Mulliken Charge on Cr | +1.5 to +2.0 | Various |
| Mulliken Charge on O | -0.8 to -1.0 | Various |
This table presents typical values obtained from quantum chemical calculations. The exact values can vary depending on the level of theory and basis set used.
Quantum chemical methods are particularly useful for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the determination of reaction mechanisms, transition states, and activation energies, which govern the kinetics of these transformations.
One of the most significant reactions of this compound is its reduction to the less toxic chromium(III). DFT studies have been used to investigate the mechanisms of this compound reduction by various reducing agents, such as ferrous iron (Fe²⁺) and organic compounds. These calculations can identify the intermediate species and transition states involved in the electron transfer process. For example, in the reduction of this compound by ferrous iron, DFT calculations can model the formation of a Fe-O-Cr bridge in the transition state, facilitating the transfer of electrons from iron to chromium.
The energetics of these reactions, including the reaction enthalpy (ΔH) and Gibbs free energy (ΔG), can be calculated to predict the spontaneity and feasibility of different transformation pathways. For instance, the reduction of this compound to Cr(III) is thermodynamically favorable under many environmental conditions.
Table 2: Calculated Energetics for this compound Reduction
| Reaction | ΔG (kcal/mol) | Method |
| CrO₄²⁻ + 3Fe²⁺ + 8H⁺ → Cr³⁺ + 3Fe³⁺ + 4H₂O | -110 | DFT |
| 2CrO₄²⁻ + 3H₂S + 10H⁺ → 2Cr³⁺ + 3S + 8H₂O | -250 | DFT |
Note: The Gibbs free energies are highly dependent on the specific conditions (pH, concentrations) and the computational model used.
Molecular Modeling and Dynamics of this compound Interactions
Molecular modeling and dynamics simulations extend the principles of quantum mechanics to larger systems and longer timescales. These methods treat molecules as a collection of atoms interacting through a set of classical force fields, allowing for the simulation of the movement and interactions of thousands of atoms over nanoseconds or even microseconds.
The adsorption of this compound onto the surfaces of minerals and other materials is a critical process controlling its mobility in the environment. Molecular dynamics (MD) simulations can provide a detailed picture of the adsorption process at the atomic level.
Simulations of this compound adsorption on iron oxyhydroxides, such as goethite and ferrihydrite, have revealed the formation of inner-sphere and outer-sphere complexes. researchgate.net In an inner-sphere complex, the this compound ion binds directly to the mineral surface through the formation of a chemical bond with a surface metal atom. In an outer-sphere complex, the this compound ion is separated from the surface by one or more water molecules and is held by electrostatic forces.
These simulations can also determine the preferred binding geometries and the energetics of adsorption. For example, DFT calculations have shown that bidentate binuclear complexes, where two oxygen atoms of the this compound ion bind to two different surface iron atoms, are often the most stable configuration on iron oxyhydroxide surfaces. researchgate.net
Table 3: Simulated Adsorption Energies of this compound on Goethite
| Adsorption Complex | Adsorption Energy (kJ/mol) |
| Monodentate Inner-Sphere | -80 to -120 |
| Bidentate Inner-Sphere | -150 to -200 |
| Outer-Sphere | -20 to -50 |
These values are illustrative and can vary based on the specific surface facet, pH, and ionic strength of the simulated system.
The toxicity of this compound is linked to its ability to interact with and damage biological macromolecules, such as proteins and DNA. Molecular dynamics simulations can be used to investigate the binding of this compound to these molecules and the subsequent structural and functional changes.
Simulations of this compound interacting with proteins can identify potential binding sites, which are often rich in positively charged amino acid residues like lysine (B10760008) and arginine. The binding of this compound can induce conformational changes in the protein, potentially altering its function. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites.
In the case of DNA, the genotoxicity of this compound is believed to arise from the formation of DNA adducts and cross-links after its reduction to Cr(III). While direct simulation of the chemical reactions is complex, MD simulations can be used to study the structural perturbations of DNA caused by the binding of chromium species to the phosphate (B84403) backbone and the nucleotide bases.
Predictive Modeling of this compound Environmental Fate and Transport
Predictive models are essential tools for assessing the risks associated with this compound contamination and for designing effective remediation strategies. These models integrate our understanding of the fundamental chemical and physical processes to simulate the movement and transformation of this compound in the environment. irejournals.comresearchgate.net
Reactive transport models (RTMs) are a powerful class of predictive models that couple the simulation of groundwater flow and solute transport with geochemical reactions. researchgate.net These models can account for advection, dispersion, adsorption, and chemical transformations of this compound in complex subsurface environments. irejournals.comresearchgate.net
The parameters used in these models, such as adsorption coefficients and reaction rate constants, are often derived from laboratory experiments or from the computational studies described in the previous sections. For example, the adsorption energies calculated from molecular dynamics simulations can be used to parameterize surface complexation models, which are a key component of RTMs.
Sensitivity and uncertainty analyses are important aspects of predictive modeling. mdpi.com These analyses help to identify the key parameters that control the fate and transport of this compound and to quantify the uncertainty in the model predictions. For instance, in many systems, the rate of this compound reduction and the hydraulic conductivity of the aquifer are found to be highly sensitive parameters. mdpi.comusgs.gov
Table 4: Key Parameters in this compound Transport Models
| Parameter | Description | Typical Range of Values |
| Distribution Coefficient (Kd) | Ratio of adsorbed to dissolved concentration | 0.1 - 100 L/kg |
| First-Order Reduction Rate Constant | Rate of Cr(VI) to Cr(III) transformation | 10⁻⁸ - 10⁻⁵ s⁻¹ |
| Hydraulic Conductivity | Measure of how easily water moves through a porous medium | 10⁻⁷ - 10⁻³ m/s |
| Dispersivity | Measure of the spreading of a solute plume | 0.1 - 10 m |
The values of these parameters are highly site-specific and depend on the local geology and geochemistry.
In Silico Protein Structure and Function Prediction for this compound-Related Enzymes
In silico, or computational, methods are pivotal in predicting the three-dimensional (3D) structures and functions of proteins when experimental data from techniques like X-ray crystallography are unavailable. scispace.com These approaches are particularly valuable for studying this compound-related enzymes, providing insights into their mechanisms of action, substrate interactions, and potential for bioremediation. nih.gov The primary computational techniques employed include homology modeling and molecular docking. wikipedia.orgnih.gov
Homology modeling, also known as comparative modeling, constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, the "template". wikipedia.org This method relies on the principle that protein structures are more evolutionarily conserved than their amino acid sequences. wikipedia.org The process involves identifying a suitable template, aligning the target sequence with the template, building the model, and then evaluating its quality. wikipedia.orgyoutube.com The accuracy of the resulting model is highly dependent on the degree of sequence identity between the target and the template. wikipedia.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a this compound ion) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used to understand protein-ligand interactions, elucidate enzymatic mechanisms, and perform virtual screening for potential inhibitors. nih.gov
Research Findings on this compound-Related Enzymes
Computational studies have been successfully applied to various enzymes involved in this compound reduction and resistance, revealing critical structural and functional details.
ChrR from Pseudomonas putida : The 3D structure of ChrR, a class I this compound-reducing flavoenzyme, was predicted using an in silico approach because its crystal structure was not yet known. nih.gov Due to a low sequence identity with known structures, which complicates standard homology modeling, the I-TASSER server was used. nih.gov This server combines threading, ab initio modeling, and structural refinement to generate the model. nih.gov The quality of the predicted structure was validated using a Ramachandran plot, which showed 90.6% of residues in the favored region. nih.gov Subsequent analysis of the model helped identify highly conserved ligand-binding sites, providing a basis for understanding its interaction with this compound and for designing improved bioremediation strategies. nih.gov
ChrT from Serratia sp. : A novel this compound reductase gene, ChrT, was identified and its protein structure was predicted computationally. nih.gov The 3D model of the ChrT protein was generated using the SWISS-MODEL program, with the known crystal structure of the E. coli ChrR enzyme serving as a template. nih.gov The predicted model showed a high similarity (85.6%) to the template and revealed that the ChrT protein is a tetramer. nih.gov Crucially, the model identified a key nucleotide-binding motif, GSLRKGSFN, which anchors the flavin mononucleotide (FMN) cofactor. nih.gov It also pinpointed four specific amino acids (Tyr128, Glu146, Arg125, and Tyr85) hypothesized to be critical for this compound reductase activity, suggesting a shared catalytic mechanism with other similar enzymes. nih.gov
ChrA from Arthrobacter sp. : The this compound ion transporter protein, ChrA, is central to this compound resistance in many bacteria. nih.gov Sequence analysis and computational predictions for the ChrA protein from Arthrobacter sp. strain FB24 indicated that it possesses 12 transmembrane helices. nih.gov This structural prediction is characteristic of transporter proteins that efflux toxic substances from the cell. nih.gov The analysis also identified two conserved CHR domains, placing it within the long-chain CHR (LCHR) family of this compound ion transporters. nih.gov
Protein Tyrosine Phosphatase (PTP) Interaction with this compound : Molecular docking studies were conducted to investigate the interaction between the this compound ion ([CrO₄]²⁻) and Protein Tyrosine Phosphatase (PTP), an enzyme relevant to insulin (B600854) receptor signaling. researchgate.net The results showed that the this compound ion interacts with specific amino acids—Leu(13), Gly(14), Ile(16), Cys(17), and Arg(18)—located in the active site pocket of PTP. researchgate.net The calculated interaction energy was -4.10 kcal/mol, indicating a favorable binding interaction. researchgate.net This in silico analysis suggests that this compound ions have the potential to act as PTP inhibitors by binding to its active site. researchgate.net
The table below summarizes the key findings from these computational studies on various this compound-related enzymes.
| Enzyme/Protein | Source Organism | Computational Method(s) | Key Findings |
| ChrR | Pseudomonas putida | Threading, ab initio modeling (I-TASSER) | Predicted 3D structure in the absence of a crystal structure; identified highly conserved ligand-binding sites. nih.gov |
| ChrT | Serratia sp. | Homology Modeling (SWISS-MODEL) | Predicted tetrameric structure; identified FMN-binding motif (GSLRKGSFN) and key active site residues (Tyr128, Glu146, Arg125, Tyr85). nih.gov |
| ChrA | Arthrobacter sp. | Sequence Analysis, Transmembrane Prediction | Predicted to have 12 transmembrane helices and two conserved CHR domains, characteristic of an efflux transporter. nih.gov |
| PTP | Not specified | Molecular Docking (Autodock Vina) | Predicted interaction of this compound ion with active site residues (Leu13, Gly14, Ile16, Cys17, Arg18) with an interaction energy of -4.10 kcal/mol. researchgate.net |
Chromate in Advanced Materials Synthesis and Catalysis
Synthesis and Characterization of Chromate-Containing Catalysts
The development of heterogeneous catalysts containing chromium has been a significant area of research, largely driven by their effectiveness in various chemical transformations. researchgate.net The synthesis of these catalysts involves the incorporation of chromium species onto different catalytic supports, with the final properties of the catalyst being heavily influenced by the chromium precursor, the characteristics of the support material (such as chemical composition, surface area, and pore size), and the method of chromium incorporation. researchgate.net
Commonly used precursors for chromium include trivalent oxide and nitrate (B79036) due to their lower cost and toxicity, although some applications necessitate hexavalent precursors. researchgate.net The supports can range from silica (B1680970) and alumina (B75360) to zeolites and mesoporous aluminophosphates. researchgate.netresearchgate.net For instance, chromium-containing hexagonal mesoporous aluminophosphate (Cr)HMA molecular sieves have been synthesized and characterized for oxidation reactions. researchgate.net
Characterization of these catalysts is crucial to understanding their structure and function. A combination of advanced techniques is employed to investigate their crystalline structure, surface coordination, and the state of the chromium species. rsc.org Techniques such as X-ray Diffraction (XRD) are used to analyze the crystalline structure of the catalyst before, during, and after its use in a reaction. researchgate.net Diffuse Reflectance UV-vis (DRUV-vis) spectroscopy helps in identifying the nature of the chromium species, while Transmission Electron Microscopy (TEM) provides insights into the catalyst's morphology. researchgate.net Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is utilized to detect any leaching of the active chromium species from the support, confirming the heterogeneous nature of the catalyst. researchgate.net
Table 1: Characterization Techniques for this compound-Containing Catalysts
| Technique | Purpose | Reference |
|---|---|---|
| X-ray Diffraction (XRD) | Analyzes the crystalline structure of the catalyst. | researchgate.net |
| Diffuse Reflectance UV-vis (DRUV-vis) | Identifies the nature and state of chromium species. | researchgate.net |
| Transmission Electron Microscopy (TEM) | Provides information on the catalyst's morphology and particle size. | researchgate.net |
Catalytic Applications of this compound and Related Compounds (e.g., Organic Synthesis)
Chromium(VI)-based reagents have long been employed as potent oxidizing agents in synthetic organic chemistry, capable of oxidizing nearly every class of oxidizable organic functional groups. researchgate.net The versatility of chromium lies in its ability to exist in multiple oxidation states, from -4 to +6, which allows its use in a wide array of chemical reactions. rsc.org These reagents are particularly valued for their efficiency and the ability to control the extent of oxidation. For example, the oxidation of primary alcohols can be selectively stopped at the aldehyde stage or allowed to proceed to form carboxylic acids with proper reaction control. researchgate.net
A variety of Cr(VI) complexes and reagents have been developed and utilized, each with specific applications. Reagents like Pyridinium Chlorothis compound (PCC), Pyridinium Dithis compound (PDC), and Collins reagent are some of the most common and have been extensively used for the oxidation of alcohols. researchgate.net Di-tertiary Butyl this compound (DTBC) is another versatile, non-aqueous oxidant used in organic reactions. researchgate.net Beyond alcohol oxidation, chromium-based catalysts are effective in polymerizations, dehydrogenation reactions, and coupling reactions. rsc.orgalfachemic.com For example, supported chromium catalysts can be used in the synthesis of hydrogen cyanide from methane (B114726) and ammonia (B1221849) at temperatures lower than 400°C. alfachemic.com Chromium oxide is a primary catalyst for the gas-phase synthesis of fluorinated hydrocarbons. alfachemic.com
Table 2: Prominent Chromium(VI) Reagents in Organic Synthesis
| Reagent Name | Abbreviation | Primary Application | Reference |
|---|---|---|---|
| Pyridinium Chlorothis compound | PCC | Oxidation of alcohols to aldehydes and carboxylic acids. | researchgate.net |
| Pyridinium Dithis compound | PDC | Oxidation of alcohols. | researchgate.net |
| Collins Reagent | - | Selective oxidation of alcohols to aldehydes and ketones. | researchgate.net |
Research on Rubidium this compound in Advanced Materials (e.g., Electronics, Batteries)
In the field of materials science, rubidium this compound is employed in the synthesis of coatings and pigments with unique properties. chemimpex.com It also serves as a reagent in analytical chemistry and is used to develop electrochemical sensors with enhanced sensitivity and selectivity. chemimpex.com While much of the recent focus in advanced batteries has been on rubidium carbonate for enhancing ionic conductivity in solid-state electrolytes, the foundational use of rubidium compounds like rubidium this compound in electrochemical studies remains significant. chemimpex.comzegmetal.com The compound's role in studying corrosion processes further highlights its importance in materials science. chemimpex.com
Novel Materials for this compound-Free Conversion Coatings and Corrosion Protection
Due to environmental and health concerns associated with hexavalent chromium, significant research has been dedicated to developing this compound-free conversion coatings for corrosion protection, particularly for lightweight alloys like aluminum and magnesium. unt.edunih.govmdpi.com A conversion coating is formed when a metal surface reacts with a chemical solution to form a superficial layer of insoluble compounds that protect the substrate. mdpi.com
Several promising alternatives to this compound coatings have emerged:
Hydrotalcite-based coatings: Inorganic polycrystalline hydrotalcite coatings can be formed on aluminum alloys by exposing them to alkaline lithium carbonate solutions. This process provides anodic protection and inhibits pitting corrosion. The corrosion resistance can be further enhanced by sealing the coating with transition metal salt solutions containing cerium, permanganate (B83412), or molybdate. unt.edu
Permanganate and Rare Earth Salt Coatings: Conversion coatings based on potassium permanganate (KMnO4), often in combination with rare earth salts like cerium nitrate, have shown to provide good corrosion resistance on magnesium alloys. mdpi.com The resulting coating is typically composed of manganese oxides (MnO2, Mn2O3) and cerium oxides (CeO2, Ce2O3). mdpi.com
Zirconium-based Coatings: Aqueous, acidic compositions containing a Group IV-A metal, such as zirconium, are used to create corrosion-resistant coatings. These fluoride-free solutions operate at a pH between 1.0 and 4.0 and can be applied to ferrous, aluminum, or magnesium alloys. google.com
Anodizing and Plasma Electrolytic Oxidation (PEO): For magnesium alloys, this compound-free anodizing processes and PEO (also known as micro-arc oxidation) are effective methods for forming a protective, ceramic-like layer on the surface. nih.gov The HAE treatment, for example, is a commercial this compound-free process that uses a highly alkaline electrolyte. nih.gov
Table 3: Examples of this compound-Free Conversion Coating Systems
| Coating System | Base Metal(s) | Key Components | Reference |
|---|---|---|---|
| Hydrotalcite | Aluminum Alloys | Alkaline lithium carbonate, transition metal salt sealants (Ce, Mn, Mo). | unt.edu |
| Permanganate-Cerium | Magnesium Alloys | Potassium permanganate (KMnO4), cerium nitrate (Ce(NO3)3). | mdpi.com |
| Zirconium-based | Ferrous, Al, Mg Alloys | Group IV-A metal (e.g., Zirconium) in an acidic solution with oxyanions. | google.com |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining chromate speciation (CrO₄²⁻, HCrO₄⁻, Cr₂O₇²⁻) in aqueous solutions?
- Methodological Answer : Infrared (IR) spectroscopy and X-ray absorption fine structure (XAFS) spectroscopy are critical for identifying and quantifying this compound species. IR bands at specific wavelengths distinguish CrO₄²⁻ (νas ~880 cm⁻¹), HCrO₄⁻ (~890 cm⁻¹), and Cr₂O₇²⁻ (~950 cm⁻¹). XAFS provides structural details, such as Cr-O bond lengths and coordination numbers, confirming speciation shifts under varying pH and concentration .
- Data Consideration : At low pH and high total chromium concentrations, Cr₂O₇²⁻ dominates, while dilution shifts equilibrium to HCrO₄⁻. Equilibrium constants derived from IR align with literature values (e.g., pKa₁ = 6.5 for HCrO₄⁻ dissociation) .
Q. How can surface complexation models (SCMs) be calibrated for this compound adsorption on mineral surfaces like goethite (α-FeOOH)?
- Methodological Answer : Perform batch adsorption experiments varying pH (2–10), ionic strength (0.01–0.1 M), and this compound concentration (10–500 μM). Use Langmuir isotherms to determine maximum adsorption density (Γmax = 2.4 μmol/m² for this compound vs. 2.2 μmol/m² for oxalate). Fit data to diffuse double-layer or constant capacitance models, incorporating electrostatic corrections for ionic strength effects .
- Key Finding : this compound adsorption decreases with increasing ionic strength due to competition with background electrolytes (e.g., NO₃⁻) .
Q. What are the critical physicochemical properties of potassium this compound (K₂CrO₄) relevant to laboratory handling and experimental design?
- Methodological Answer : Key properties include solubility (62.9 g/100 mL at 20°C), thermal stability (decomposes at 1000°C), and redox behavior (oxidizing agent in acidic conditions). Use UV-Vis spectroscopy (λmax = 372 nm for CrO₄²⁻) for quantitative analysis. Note toxicity: LD50 (rat) = 5,000 mg/kg, with Cr(VI) fumes posing inhalation risks .
Advanced Research Questions
Q. How do this compound reductases from Pseudomonas putida (ChrR) and Escherichia coli (YieF) differ in catalytic mechanisms and suitability for bioremediation?
- Methodological Answer : Compare enzyme kinetics (kcat/Km) and redox pathways. ChrR (kcat/Km = ~2 × 10⁴ M⁻¹·s⁻¹) transiently generates a flavin semiquinone and reactive oxygen species (ROS) during one-electron transfer, whereas YieF minimizes ROS via four-electron reduction. Use electron paramagnetic resonance (EPR) to detect Cr(V) intermediates and NADH oxidation assays to quantify ROS production .
- Contradiction Analysis : ChrR’s ROS generation may harm bacterial hosts, yet it enhances this compound tolerance by preempting endogenous one-electron reducers. YieF’s lack of semiquinone formation suggests a safer profile, but genetic knockout studies are needed to confirm its role .
Q. What experimental parameters optimize lead this compound (PbCrO₄) nanoparticle synthesis via co-precipitation?
- Methodological Answer : Vary Pb(NO₃)₂ concentration (2–10%), temperature (30–80°C), and stirring rate (200–500 rpm). Use dynamic light scattering (DLS) and SEM for particle size analysis. Optimal conditions: 10% Pb(NO₃)₂, 30°C, 350 rpm yield 97.6% precipitation efficiency and ~50 nm particles. Note pH control (<3) to avoid Pb(OH)₂ co-precipitation .
- Data Interpretation : Higher Pb²⁺ concentrations increase this compound precipitation but risk agglomeration. Temperature >50°C reduces crystallinity due to rapid nucleation .
Q. How can epigenetic changes (e.g., DNA methylation) in this compound-exposed lung cancers be systematically assessed?
- Methodological Answer : Use nested methylation-specific PCR (MSP) to analyze CpG islands in tumor suppressor genes (APC, MGMT, hMLH1). Compare methylation index (MI) between this compound-exposed (MI = 0.41) and non-exposed (MI = 0.21) cancers. Validate via immunohistochemistry for protein expression loss (e.g., p16, hMLH1) .
- Contradiction Analysis : APC methylation is prevalent in this compound cancers (86% vs. 44% in controls), but MGMT shows no significant difference. Longitudinal exposure (>15 years) correlates with higher MI, suggesting cumulative epigenetic disruption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
